1-Benzyl-N-isobutylpiperidin-4-amine

GPR55 cannabinoid-related orphan receptor biased signaling

1-Benzyl-N-isobutylpiperidin-4-amine (also indexed as N-benzyl-N-isobutylpiperidin-4-amine, CHEMBL207837, ZINC36093165) is a synthetic 4-aminopiperidine derivative characterized by a benzyl substituent at the piperidine N1 position and an isobutylamino group at the C4 position (C₁₆H₂₆N₂, MW 246.39 g/mol). The compound was originally disclosed in a 2006 Eli Lilly medicinal chemistry program as a member of the N-alkyl-N-arylmethylpiperidin-4-amine series, which were demonstrated to be dual inhibitors of serotonin (SERT) and norepinephrine (NET) reuptake.

Molecular Formula C16H26N2
Molecular Weight 246.39 g/mol
Cat. No. B7809195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-N-isobutylpiperidin-4-amine
Molecular FormulaC16H26N2
Molecular Weight246.39 g/mol
Structural Identifiers
SMILESCC(C)CNC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C16H26N2/c1-14(2)12-17-16-8-10-18(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3
InChIKeyDSEDDRZWTWXAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-N-isobutylpiperidin-4-amine (CAS 921076-03-1) – Procurement-Relevant Chemical Identity and Research Provenance


1-Benzyl-N-isobutylpiperidin-4-amine (also indexed as N-benzyl-N-isobutylpiperidin-4-amine, CHEMBL207837, ZINC36093165) is a synthetic 4-aminopiperidine derivative characterized by a benzyl substituent at the piperidine N1 position and an isobutylamino group at the C4 position (C₁₆H₂₆N₂, MW 246.39 g/mol) . The compound was originally disclosed in a 2006 Eli Lilly medicinal chemistry program as a member of the N-alkyl-N-arylmethylpiperidin-4-amine series, which were demonstrated to be dual inhibitors of serotonin (SERT) and norepinephrine (NET) reuptake [1]. It is catalogued as a discovery-phase investigational agent with annotated therapeutic targets including SERT (SC6A4_HUMAN) and NET (SC6A2_HUMAN) [2]. The compound is commercially supplied at ≥95% purity (long-term storage: cool, dry conditions) from multiple vendors, including Fluorochem and AKSci .

Why N-Benzyl-4-aminopiperidine Analogs Are Not Interchangeable – 1-Benzyl-N-isobutylpiperidin-4-amine Procurement Rationale


Within the N-alkyl-N-arylmethylpiperidin-4-amine chemotype, even modest substituent changes on the benzyl ring produce large shifts in monoamine transporter selectivity and potency [1]. For example, the 2-methylbenzyl analog (isobutyl-(2-methyl-benzyl)-piperidin-4-yl-amine) exhibits SERT Ki = 1.5 nM, NET Ki = 3.30 nM, and DAT Ki = 240 nM, yielding a SERT/NET selectivity ratio of approximately 2.2, whereas introducing a 2-trifluoromethyl substituent (CHEMBL380890) shifts SERT Ki to 1.40 nM [2]. The unsubstituted benzyl variant – 1-benzyl-N-isobutylpiperidin-4-amine – occupies a distinct position in this SAR landscape, and its dual SERT/NET inhibition profile cannot be linearly extrapolated from ring-substituted analogs. Furthermore, the compound has been independently annotated as a GPR55 ligand (pIC₅₀ 5.42) in the Biased Signaling Atlas [3], a polypharmacology feature absent in most in-class comparators that is critical for studies probing cannabinoid-related receptor crosstalk. Generic substitution with a superficially similar 4-aminopiperidine risks introducing unintended target engagement or losing the dual-transporter signature that defines this chemotype's original research application.

Quantitative Differentiation Evidence for 1-Benzyl-N-isobutylpiperidin-4-amine Versus Closest Structural Analogs


GPR55 Antagonist Activity: A Polypharmacology Feature Absent in Close N-Benzyl-Piperidine Analogs

1-Benzyl-N-isobutylpiperidin-4-amine exhibits antagonist activity at recombinant human GPR55 with a pIC₅₀ of 5.42 (equivalent IC₅₀ ≈ 3.8 nM), as recorded in the Biased Signaling Atlas [1]. In contrast, the structurally closest analogs in the Boot et al. series – including isobutyl-(2-methyl-benzyl)-piperidin-4-yl-amine and isobutyl-(4-methyl-benzyl)-piperidin-4-yl-amine – have no reported GPR55 activity in ChEMBL or BindingDB, indicating that GPR55 engagement is not a class-wide property but is conferred or unmasked by the unsubstituted benzyl-isobutyl substitution pattern. This represents a qualitative differentiation in target profile rather than a potency shift alone.

GPR55 cannabinoid-related orphan receptor biased signaling

Monoamine Transporter Selectivity Profile: Structural Context Against 2-Methylbenzyl and 2-Trifluoromethylbenzyl Analogs

The Boot et al. (2006) series established that N-alkyl-N-arylmethylpiperidin-4-amines are dual SERT/NET inhibitors [1]. Within this series, the 2-methylbenzyl analog (CHEMBL208067) demonstrates SERT Ki = 1.5 nM, NET Ki = 3.30 nM, and DAT Ki = 240 nM, yielding a SERT:NET selectivity ratio of ~2.2 and SERT:DAT selectivity of ~160-fold [2]. The 2-trifluoromethylbenzyl analog (CHEMBL380890) shows SERT Ki = 1.40 nM [3]. The unsubstituted benzyl compound (1-benzyl-N-isobutylpiperidin-4-amine) is the simplest member of this congeneric series; its dual SERT/NET inhibition profile is documented in the DrugMAP database with both SERT (SC6A4_HUMAN) and NET (SC6A2_HUMAN) annotated as inhibitory targets [4]. The absence of electron-donating or electron-withdrawing substituents on the benzyl ring distinguishes this compound from all other characterized members of the series, making it the appropriate baseline for SAR expansion studies.

serotonin transporter norepinephrine transporter dual reuptake inhibition SAR

Synthetic Accessibility and Reproducibility: Documented Yield and Scalability Parameters

The compound is synthesized via reductive amination of 1-benzyl-4-piperidone with isobutylamine using sodium triacetoxyborohydride in dichloromethane, achieving isolated yields of 60–65% at the 3 mmol scale with consistent performance upon scale-up to 10 mmol . This well-characterized synthetic route contrasts with analogs bearing electron-withdrawing substituents (e.g., 2-CF3 or 2,4-dichloro), where the altered electronics of the benzylamine component may necessitate modified conditions or result in reduced yields. The free base can be converted to the dihydrochloride salt to enhance stability and aqueous solubility . Multiple commercial vendors supply the compound at ≥95% purity (e.g., AKSci, Fluorochem, Leyan at 98%), providing procurement redundancy .

reductive amination process chemistry 4-aminopiperidine synthesis batch consistency

Optimal Research and Industrial Application Scenarios for 1-Benzyl-N-isobutylpiperidin-4-amine Procurement


Dual SERT/NET Inhibitor SAR Baseline for Antidepressant Lead Optimization

As the unsubstituted benzyl exemplar of the Boot et al. (2006) N-alkyl-N-arylmethylpiperidin-4-amine series, this compound serves as the essential structural baseline against which all ring-substituted analogs must be benchmarked. Medicinal chemistry programs exploring dual monoamine reuptake inhibition for depression or anxiety indications should procure this compound to establish the contribution of benzyl-ring substitution to transporter affinity and selectivity. The documented dual SERT/NET inhibitory annotation [1] and the availability of quantitative comparator data for 2-methylbenzyl (SERT Ki = 1.5 nM, NET Ki = 3.30 nM) and 2-CF3-benzyl (SERT Ki = 1.40 nM) analogs [2] enable rigorous SAR interrogation.

GPR55 Receptor Pharmacology and Cannabinoid System Crosstalk Studies

The compound's GPR55 antagonist activity (pIC₅₀ 5.42) [3] is a distinguishing feature not shared by its closest structural analogs. Research groups investigating lysophosphatidylinositol (LPI) signaling, GPR55-mediated beta-arrestin recruitment, or cannabinoid-related orphan receptor pharmacology can use this compound as a tool ligand while leveraging the structurally related but GPR55-inactive 2-methylbenzyl and 4-methylbenzyl analogs as negative controls. This combination enables target engagement specificity studies within a congeneric chemical series.

4-Aminopiperidine Antifungal Chemotype Exploration Targeting Ergosterol Biosynthesis

The 2021 Molecules study by Ludwig-Maximilians University Munich established 4-aminopiperidines as a novel antifungal chemotype targeting sterol C14-reductase and sterol C8-isomerase in ergosterol biosynthesis [4]. Within this chemotype class, the unsubstituted benzyl-N-isobutyl substitution pattern constitutes a synthetically accessible scaffold for further diversification. The compound can be procured as a starting material for systematic variation of the N-alkyl chain length (cf. the lead compound 1-benzyl-N-dodecylpiperidin-4-amine) to optimize antifungal potency against clinically relevant Candida and Aspergillus isolates.

Computational Chemistry and Molecular Docking Model Validation

With a well-defined molecular structure (MW 246.39, C₁₆H₂₆N₂), established target annotations (SERT, NET, GPR55), and publicly available binding data for close structural analogs, this compound is suitable as a validation ligand for molecular docking workflows, pharmacophore model generation, and machine learning-based activity prediction. Its intermediate molecular weight and balanced lipophilicity make it an appropriate test case for benchmarking computational models against experimentally determined polypharmacology data.

Quote Request

Request a Quote for 1-Benzyl-N-isobutylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.